

Acetrizoiic Acid: A Technical Guide for Radiocontrast Agent Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acetrizoiic Acid

Cat. No.: B1664332

[Get Quote](#)

Introduction

Acetrizoiic acid, chemically known as 3-acetamido-2,4,6-triiodobenzoic acid, holds a significant place in the history of medical imaging.^{[1][2][3]} As one of the first monomeric ionic compounds used as an X-ray contrast agent, it played a pivotal role in the development of radiological procedures.^{[1][4]} Synthesized in the early 1950s by Vernon H. Wallingford, it was introduced for clinical use to enhance the visualization of internal body structures. Although its clinical use has been largely superseded by newer agents with improved safety profiles, **acetrizoiic acid** remains a valuable tool in non-clinical research. Its well-documented physicochemical properties, pharmacokinetics, and toxicological profile make it an ideal model compound and reference standard in the development and evaluation of new radiocontrast agents. This technical guide provides an in-depth overview of **acetrizoiic acid**, focusing on its properties, synthesis, and application as a model compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental characteristics of **acetrizoiic acid** are summarized in the table below. Its high iodine content is central to its radiopaque properties.

Property	Value	Source
IUPAC Name	3-acetamido-2,4,6-triiodobenzoic acid	
Synonyms	Urokon, Triurol, Salpix	
CAS Number	85-36-9	
Molecular Formula	C ₉ H ₆ I ₃ NO ₃	
Molecular Weight	556.86 g/mol	
Appearance	White to almost white powder/crystal	
Melting Point	280-280.5 °C (with decomposition)	
Boiling Point	547.1 °C (Predicted)	
Water Solubility	Soluble	
Other Solubilities	Soluble in alcohol; slightly soluble in ether and water; very slightly soluble in chloroform; practically insoluble in benzene.	
LogP	1.04	
pKa (Strongest Acidic)	2.33 (Predicted)	
Storage Conditions	2 - 8 °C, protect from light	

Pharmacokinetic Profile

The pharmacokinetic properties of **acetrizoic acid** have been extensively studied, providing a baseline for comparison with novel contrast agents.

Parameter	Value	Source
Plasma Protein Binding	< 5%	
Distribution	Largely distributed in the extracellular fluid space. After 5 minutes, ~80% of the dose is outside the intravascular compartment. Does not readily cross the blood-brain barrier.	
Metabolism	The majority of the administered dose remains unchanged.	
Route of Elimination	Primarily excreted unchanged by the kidneys via glomerular filtration.	
Elimination Half-Life	Approximately 4 hours.	
Excretion Rate	~83% of the dose is excreted within 3 hours, and ~100% within 24 hours.	

Toxicological Data

A key reason for the decline in the clinical use of **acetrizoic acid** was its toxicity profile compared to later agents. This known toxicity makes it a useful, albeit high-risk, benchmark in preclinical toxicology studies.

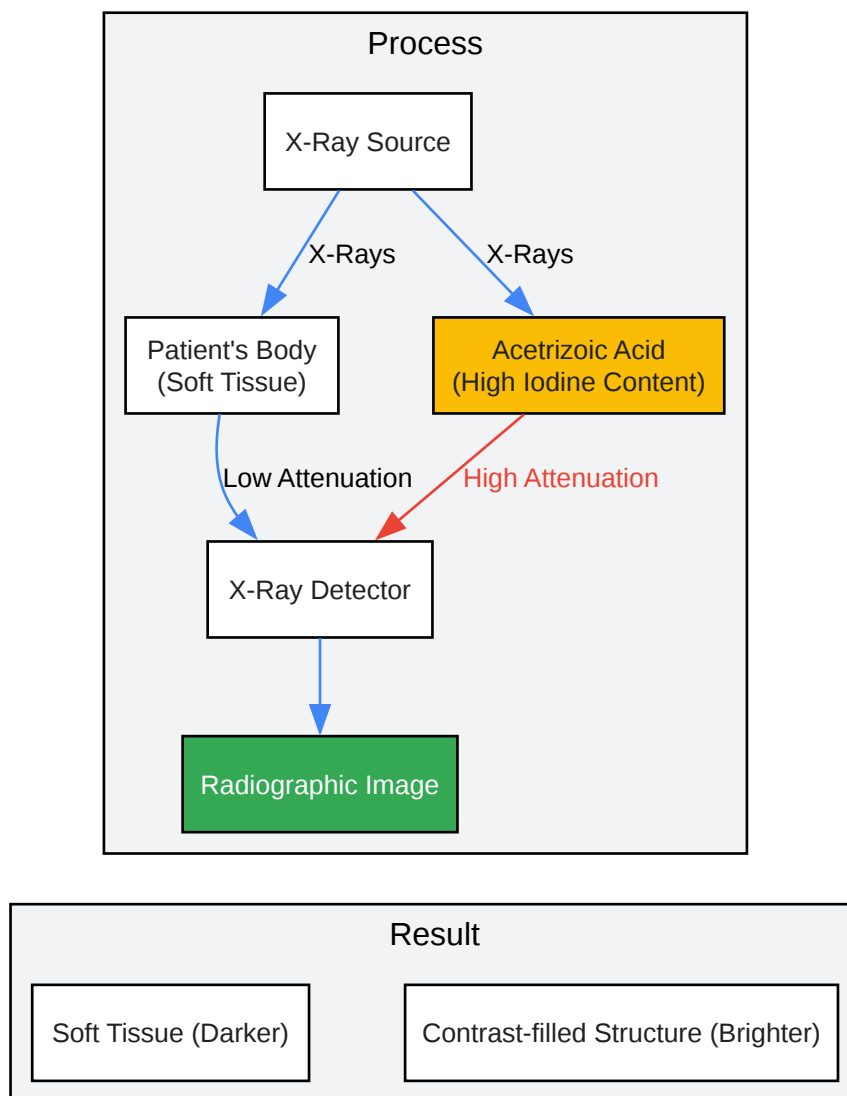
Parameter	Value	Source
LD ₅₀ (Rodents, oral)	8 g/kg	
LD ₅₀ (Rodents, intravenous)	2 g/kg	
Primary Toxicities	Nephrotoxicity (kidney damage) and neurotoxicity.	
Osmolality Profile	High osmolality, which contributes to adverse effects like pain, vasodilation, and damage to vascular endothelium.	

Experimental Methodologies and Applications

Mechanism of Action: Radiocontrast Enhancement

The diagnostic efficacy of **acetrizoic acid** is derived from its three iodine atoms. Iodine has a high atomic number, which allows it to effectively absorb X-rays. When an **acetrizoic acid** solution is administered, it travels through the body and opacifies the structures it fills, such as blood vessels or the urinary tract. This opacification creates a high contrast against surrounding soft tissues on a radiograph, enabling clear visualization.

Mechanism of X-Ray Contrast Enhancement



[Click to download full resolution via product page](#)

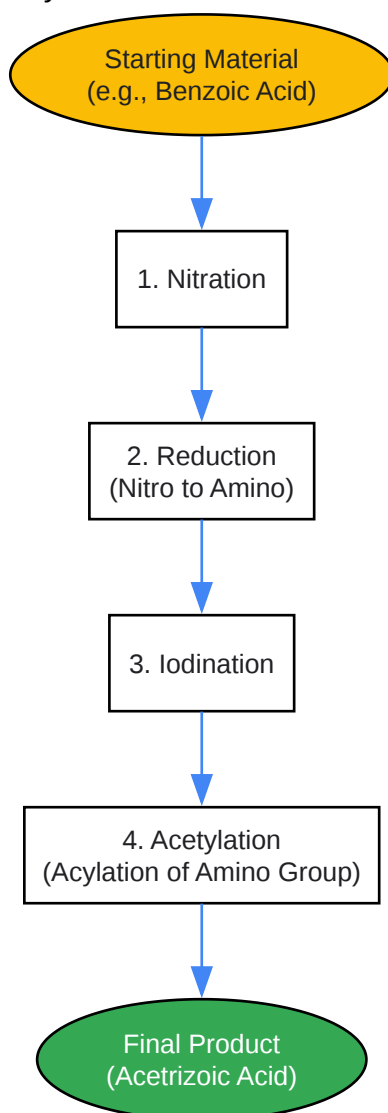
Caption: X-ray attenuation by iodinated contrast agents.

Chemical Synthesis: A Generalized Workflow

While multiple synthetic routes exist, a classical approach to synthesizing **acetrizoiic acid** and its analogs begins with benzoic acid. The general sequence involves nitration, reduction of the

nitro groups to amines, subsequent iodination of the aromatic ring, and finally, acylation of the amino group.

Generalized Synthesis Workflow for Acetrizic Acid



[Click to download full resolution via product page](#)

Caption: Key steps in the classical synthesis of **acetrizic acid**.

Experimental Protocol: Comparative In Vitro Radiopacity Study

Detailed experimental protocols for studies using **acetrizoic acid** are often specific to the research question. However, a fundamental application is to serve as a benchmark for new contrast agents. Below is a conceptual workflow for such a study.

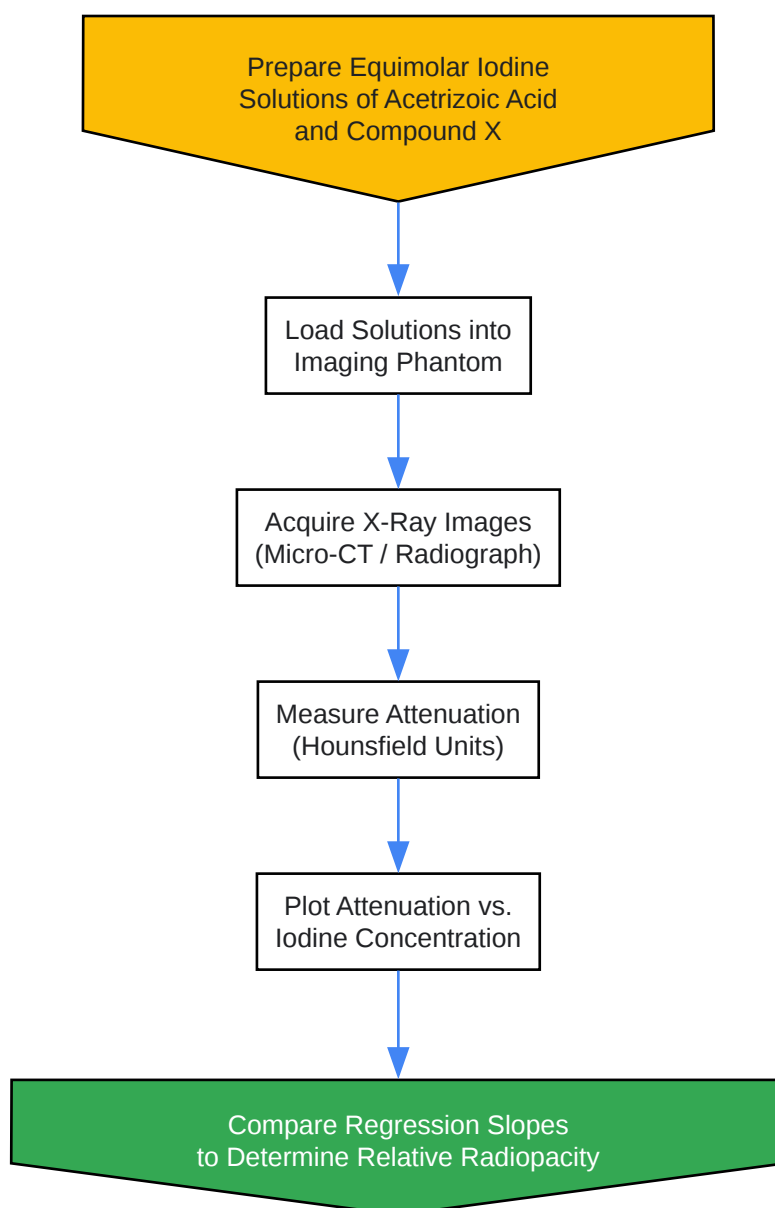
Objective: To compare the X-ray attenuation of a novel contrast agent (Compound X) against **acetrizoic acid**.

Methodology:

- **Preparation of Solutions:** Prepare a series of solutions of both **acetrizoic acid** and Compound X at equimolar iodine concentrations in a physiologically relevant buffer (e.g., phosphate-buffered saline).
- **Phantom Imaging:**
 - Fill wells of a microplate or custom phantom with each solution. Include a well with buffer only as a negative control.
 - Place the phantom in a cabinet X-ray system or a micro-CT scanner.
 - Acquire radiographic images at a standardized X-ray energy level (e.g., 80 kVp).
- **Image Analysis:**
 - Use imaging software to measure the mean pixel intensity or Hounsfield Units (HU) for each well.
 - Subtract the mean intensity of the negative control from all measurements to correct for background.
- **Data Presentation:**
 - Plot the corrected X-ray attenuation (in HU) as a function of iodine concentration for both compounds.

- Perform a linear regression analysis for each dataset to determine the slope, which represents the radiopacity per unit of iodine concentration.
- Comparison: Compare the slopes of the two agents. A steeper slope for Compound X would indicate superior radiopacity compared to **acetrizoic acid**.

Workflow: Comparative Radiopacity Analysis



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for evaluating a new contrast agent.

Conclusion

Acetrizoic acid, despite its obsolescence in clinical practice, has transitioned into a vital role within radiocontrast agent research. Its well-defined chemical structure, established synthesis routes, and extensively documented pharmacokinetic and toxicity profiles provide a robust foundation for its use as a model compound. Researchers leverage **acetrizoic acid** as a benchmark for evaluating the efficacy and safety of new agents, developing novel imaging protocols, and exploring structure-activity relationships in the design of next-generation contrast media. Its legacy thus continues, not in the clinic, but in the laboratories that are shaping the future of diagnostic imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Acetrizoic acid - Wikipedia [en.wikipedia.org]
- 3. Acetrizoic Acid | C₉H₆I₃NO₃ | CID 6806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetrizoic Acid | 85-36-9 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Acetrizoic Acid: A Technical Guide for Radiocontrast Agent Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664332#acetrizoic-acid-as-a-model-compound-for-radiocontrast-agent-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com